
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sal de sodio
Descripción general
Descripción
1,2-Dioleoyl-sn-glycero-3-PS (DOPS) is a phospholipid containing oleic acid at the sn-1 and sn-2 positions, respectively. Nanovesicles composed of DOPS and the lysosomal protein saposin C (SapC) are cytotoxic to SK-MEL-28 cells in vitro and decrease tumor volume in a squamous cell carcinoma mouse xenograft model. DOPS has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure and in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets.
DOPS is an excellent substitute for the naturally occurring Brain PS. It has similar physical properties and is more stable to oxidation. DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies.
Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules.
DOPS is an excellent substitute for the naturally occurring Brain PS. It has similar physical properties and is more stable to oxidation. DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies.
Phosphoserine/phosphatidylserine (PS) is an endogenous phospholipid, that is found in all polyanionic macromolecules. 1,2-dioleoyl-sn-glycero-3-phospho-
Aplicaciones Científicas De Investigación
Sustituto de Brain PS
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sal de sodio (DOPS) es un excelente sustituto del Brain PS que se produce naturalmente . Tiene propiedades físicas similares y es más estable a la oxidación .
Formación de Vesículas Unilamelares
DOPS se ha utilizado en la formación de vesículas unilamelares para estudiar el efecto de la curvatura en la estructura de la membrana . Esto ayuda a comprender la dinámica de las membranas celulares y su papel en varios procesos biológicos.
Formación de Bicapas Lipídicas Soportadas
DOPS se ha utilizado en la formación de bicapas lipídicas soportadas para estudiar los efectos de varios materiales de soporte en la redistribución de lípidos entre las láminas de la membrana . Esta investigación puede proporcionar información sobre las propiedades biofísicas de las membranas celulares.
Imitación de Membranas Plaquetarias
DOPS se ha utilizado, junto con DOPC y DOPE, en mezclas de lípidos para imitar las membranas plaquetarias para estudios de coagulación . Esto puede ayudar a comprender el proceso de coagulación de la sangre y desarrollar tratamientos para trastornos relacionados.
Estándar Lipídico en Espectrometría de Masas de Iones Secundarios de Tiempo de Vuelo (ToF-SIMS)
1,2-Diacyl-sn-glycero-3-phospho-L-serine se ha utilizado como un estándar lipídico en huellas dactilares espectrales de ToF-SIMS . Esto permite la identificación y cuantificación de lípidos en varias muestras.
Estándar de Referencia en Cromatografía en Capa Fina (TLC)
Se ha utilizado como un estándar de referencia en TLC para cuantificar lípidos de medios acondicionados por astrocitos (ACM) tratados con fibroblastos . Esto puede ayudar en el estudio del metabolismo lipídico en las células.
Mecanismo De Acción
Target of Action
The primary target of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt is the cell membrane. It is a phospholipid that can be used in lipid mixtures with DOPC and DOPE . The compound has been used in the formation of unilamellar vesicles to study the effect of curvature on membrane structure .
Mode of Action
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt interacts with its targets by integrating into the lipid bilayer of the cell membrane. It has been used in the formation of supported lipid bilayers to study the effects of various support materials on lipid redistribution between membrane leaflets .
Biochemical Pathways
The compound affects the biochemical pathways related to membrane structure and function. By integrating into the lipid bilayer, it can influence the curvature of the membrane and the distribution of lipids between the leaflets of the membrane .
Result of Action
The molecular and cellular effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt’s action are primarily related to its influence on membrane structure. By affecting the curvature of the membrane and the distribution of lipids, it can potentially influence various cellular processes that depend on membrane properties .
Action Environment
The action, efficacy, and stability of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt are likely to be influenced by environmental factors that affect lipid structures and functions. These could include factors such as temperature, pH, and the presence of other lipids or proteins that interact with lipids .
Análisis Bioquímico
Biochemical Properties
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt plays a crucial role in biochemical reactions, particularly in the formation and stabilization of lipid bilayers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with calcium ions, which are essential for the activation of certain enzymes involved in blood coagulation . Additionally, this compound can interact with proteins such as annexins, which bind to phospholipids in a calcium-dependent manner . These interactions are vital for processes like membrane fusion, vesicle trafficking, and signal transduction.
Cellular Effects
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt influences various cellular processes. It affects cell signaling pathways by modulating the activity of protein kinases and phosphatases . This compound can also impact gene expression by altering the localization and function of transcription factors. In terms of cellular metabolism, it plays a role in the synthesis and turnover of membrane lipids, thereby influencing cell growth and proliferation . Studies have shown that it can induce apoptosis in certain cancer cell lines by activating caspases and other apoptotic proteins .
Molecular Mechanism
At the molecular level, 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt exerts its effects through specific binding interactions with biomolecules. It can bind to and activate enzymes such as protein kinase C (PKC), which is involved in various signaling pathways . This compound also acts as a substrate for phospholipases, which hydrolyze phospholipids to generate signaling molecules . Additionally, it can modulate the activity of ion channels and transporters, thereby affecting ion homeostasis and cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt can change over time. This compound is relatively stable when stored at -20°C, but it can degrade upon prolonged exposure to light and air . Over time, its ability to form lipid bilayers and interact with proteins may diminish, affecting its efficacy in experimental applications. Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory in rodents by modulating neurotransmitter release and synaptic plasticity . At high doses, it may induce toxic effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.
Propiedades
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZNDUWYZIXFY-YORIBCANSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77NNaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



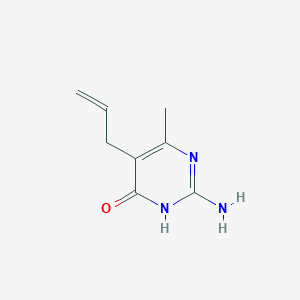

![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)

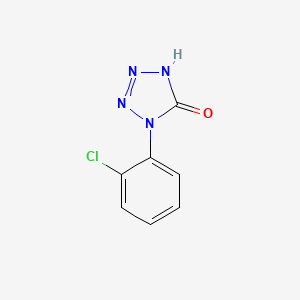
![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
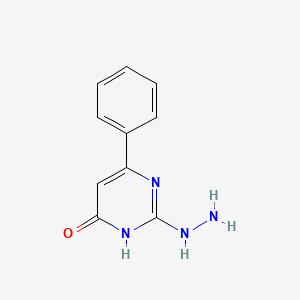
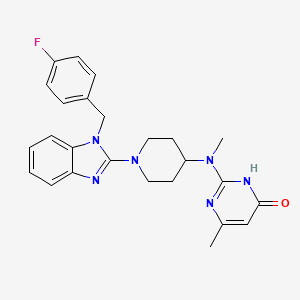
![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)
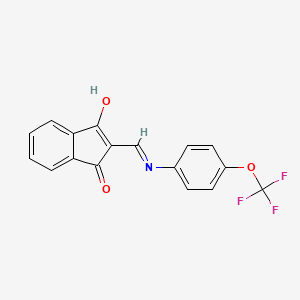
![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

